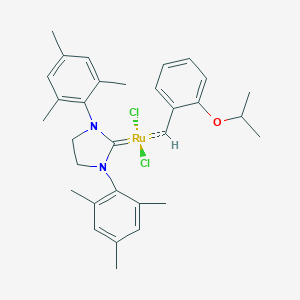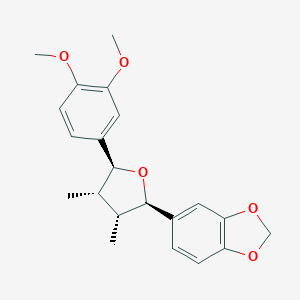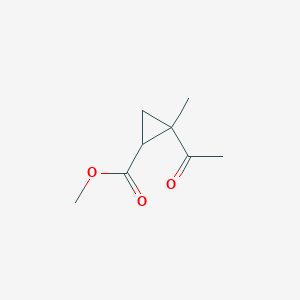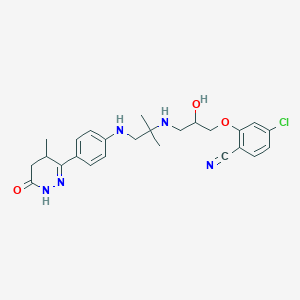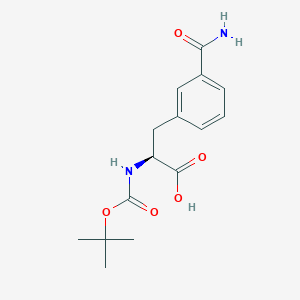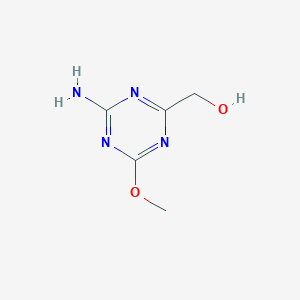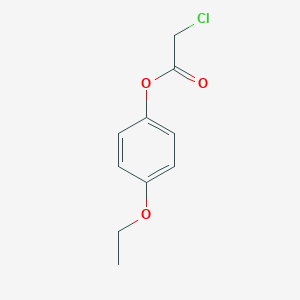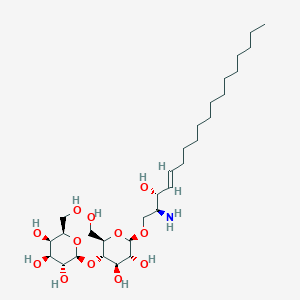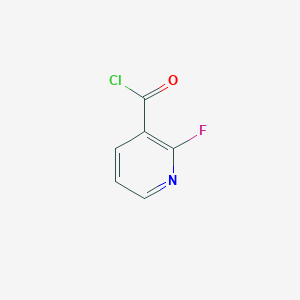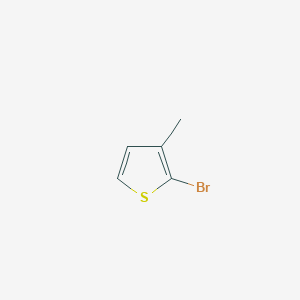
2-Bromo-3-methylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3-methylthiophene can be achieved using 3-methylthiophene and N-bromosuccinimide (NBS) as basic materials. The process involves a bromination reaction where the optimal conditions have been identified as a reaction time of 8.5 hours and a temperature of 40 °C, resulting in a yield of 87% with a purity above 98% as determined by gas chromatography (GC) (Zhao Li-juan, 2011). This method provides a straightforward approach to obtaining high-purity 2-Bromo-3-methylthiophene, making it accessible for further research and application in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylthiophene has been extensively studied to understand its conformational and electronic properties. Gas electron diffraction combined with microwave spectroscopic data and ab initio calculations offers detailed insights into its geometric parameters, such as bond lengths and angles, which are crucial for predicting the compound's reactivity and interaction with other molecules (M. Tanabe et al., 1995). These studies contribute to a deeper understanding of the molecular structure, guiding the development of synthetic strategies for derivatives of 2-Bromo-3-methylthiophene.
Chemical Reactions and Properties
2-Bromo-3-methylthiophene participates in various chemical reactions, including palladium-catalyzed C-H homocoupling, which is instrumental in the synthesis of oligothiophenes with well-defined structures (Masabumi Takahashi et al., 2006). These reactions underscore the compound's versatility and its role in constructing complex organic molecules with potential applications in electronics and materials science.
Physical Properties Analysis
The physical properties of 2-Bromo-3-methylthiophene, such as solubility, melting point, and boiling point, are fundamental characteristics that influence its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current literature search, they can generally be inferred based on the compound's molecular structure and comparison with similar thiophene derivatives.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-methylthiophene, including its reactivity towards nucleophiles and electrophiles, are critical for its application in organic synthesis. Its ability to undergo selective direct arylation forms the basis for synthesizing a wide range of functional organic materials, highlighting its significance in the development of organic electronic materials (G. Vamvounis & David Gendron, 2013).
Scientific Research Applications
Electronic and Photonic Materials :
- Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, resulting in a range of 2-aryl-4-bromo-5-methylthiophenes. This method is particularly useful for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
Polymer Chemistry and Material Science :
- Hoier and Park (1993) explored the growth mechanism of poly(3-methylthiophene), suggesting that the radical-radical coupling reaction is vital for polymer growth. Their study provides insights into the electrochemistry of conductive polymers and the role of monomers and polymers in this process (Hoier & Park, 1993).
- Balakit et al. (2015) synthesized new thiophene derivatives, including derivatives of 3-bromo-2-methylthiophene, which were shown to effectively reduce photodegradation in poly(vinyl chloride) films. This research highlights the potential of these compounds in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).
Organic Synthesis and Chemical Reactions :
- Li-juan (2011) outlined a method to synthesize 2-bromo-3-methylthiophene with high yield and purity using 3-methylthiophene and NBS as basic materials. The method's efficiency is notable, providing a pathway for creating high-purity compounds (Li-juan, 2011).
- Froehlich, Hametner, and Kalt (1996) studied the selective halogen dance reaction upon lithiation of 2-bromo-5-methylthiophene, demonstrating its utility in preparing a series of substituted thiophenes, thus showing the versatility of 2-bromo-3-methylthiophene in synthetic chemistry (Froehlich et al., 1996).
Catalysis and Chemical Transformations :
- Dupuy et al. (2012) investigated the alkylation of 3-methylthiophene with 2-methyl-1-pentene over various acidic zeolites. Their research provides insights into the catalytic potential of thiophene derivatives in chemical transformations, which is crucial for industrial applications (Dupuy et al., 2012).
Safety And Hazards
Future Directions
2-Bromo-3-methylthiophene has been used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)) . It was also used in the preparation of 2-bromo-3-(bromomethyl)thiophene, a lachrymatory compound . The compound is used as a pharmaceutical intermediate and is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .
properties
IUPAC Name |
2-bromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBWYBULYUKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162194 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylthiophene | |
CAS RN |
14282-76-9 | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014282769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



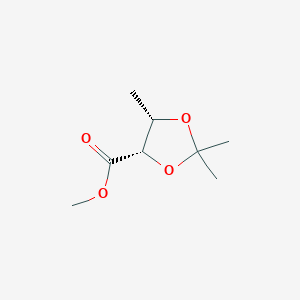

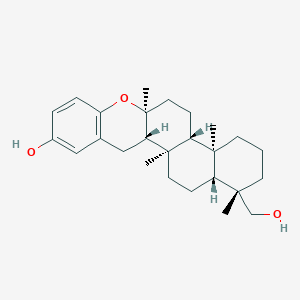
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
